molecular formula C15H13N3O4S2 B2710415 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 682783-91-1

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No. B2710415
CAS RN: 682783-91-1
M. Wt: 363.41
InChI Key: YHSOTSHDSWJRAH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide” is a compound that has been studied for its potential anticancer and antimicrobial properties . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

This compound is one of the new derivatives based on sulfamethoxazole that were designed and synthesized in a study . The yield of the synthesis was 56%, and the product was a light yellow solid with a melting point of 185–186°C .


Molecular Structure Analysis

The molecular formula of this compound is C15H13N3O4S2, and its molecular weight is 363.41. The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1 H as well as 13 C NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a light yellow solid with a melting point of 185–186°C . Its molecular formula is C15H13N3O4S2, and its molecular weight is 363.41.

Scientific Research Applications

Anticancer and Antiangiogenic Properties

  • Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown significant anticancer and antiangiogenic effects in a mouse model. These derivatives significantly reduced tumor volume, cell number, and increased life span in Ehrlich Ascites Tumor-bearing mice while suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
  • Another study synthesized thiazolidinone derivatives with furan moieties, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines. This research emphasizes the role of electron-donating groups on the thiazolidinone moiety in enhancing anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activities

  • The antimicrobial screening of certain derivatives related to this compound showed activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).

Anti-inflammatory and Psychotropic Activities

  • Research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This indicates the compound's potential in developing treatments for inflammation and certain psychological disorders (Zablotskaya et al., 2013).

Synthesis and Physicochemical Characterization

  • Synthesis techniques and physicochemical characterization of thiazolidinone derivatives, including those with furan and isoxazole moieties, provide foundational knowledge for the development of new therapeutic agents. These studies explore the structural basis for the biological activity and offer insight into the synthesis of potentially active compounds in medicinal chemistry (Crimmins et al., 2012).

Safety and Hazards

The specific safety and hazards related to this compound are not mentioned in the available sources. It is not intended for human or veterinary use, but for research purposes only.

Future Directions

The compound has shown promising results in terms of its anticancer and antimicrobial properties . Future research could further explore these properties and potentially develop this compound for therapeutic applications.

properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-9-7-12(17-22-9)16-13(19)4-5-18-14(20)11(24-15(18)23)8-10-3-2-6-21-10/h2-3,6-8H,4-5H2,1H3,(H,16,17,19)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSOTSHDSWJRAH-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide

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